
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione est un composé organique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione implique généralement la condensation de l’o-phénylènediamine avec une dicétone appropriée. Une méthode courante est la réaction de l’o-phénylènediamine avec le diméthylglyoxal en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou l’acide acétique, et le produit est purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle du 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. Le choix des réactifs, des solvants et des conditions réactionnelles peut être optimisé pour la rentabilité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de la dihydroquinoxaline.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers substituants sur le cycle de la quinoxaline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinoxaline-2,3-diones, tandis que les réactions de substitution peuvent produire une variété de quinoxalines substituées.
4. Applications de la recherche scientifique
Le 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de matériaux ayant des propriétés spécifiques, telles que les colorants et les polymères.
Applications De Recherche Scientifique
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
Le mécanisme d’action du 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les voies impliquées peuvent varier, mais elles comprennent souvent l’inhibition ou l’activation de processus biochimiques spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoxaline : Le composé parent de la famille des quinoxalines.
2,3-Diméthylquinoxaline : Un composé étroitement apparenté aux propriétés similaires.
Quinoxaline-2,3-dione : Un autre dérivé ayant des activités chimiques et biologiques distinctes.
Unicité
Le 1,8-Diméthylquinoxaline-2,3(1H,4H)-dione est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique. Comparé à d’autres dérivés de la quinoxaline, il peut présenter des propriétés pharmacologiques et des applications différentes.
Propriétés
Numéro CAS |
126990-86-1 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4,5-dimethyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13) |
Clé InChI |
PKYVVZPIVVRHLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


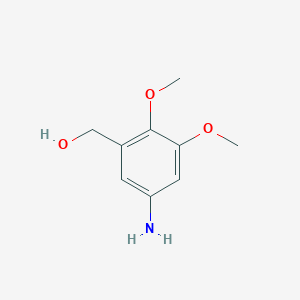


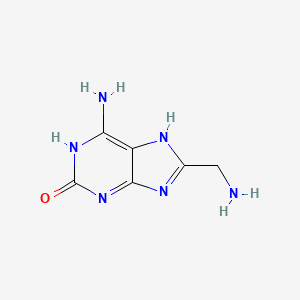
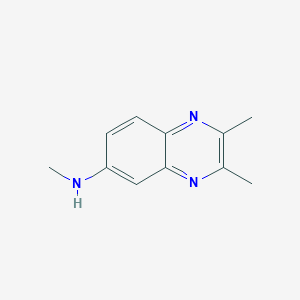
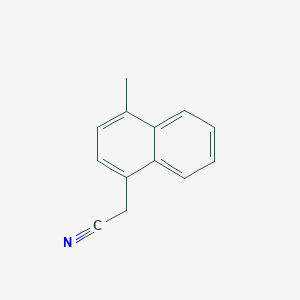
![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)
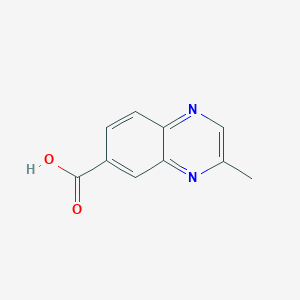

![6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
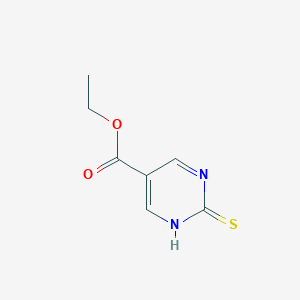
![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)

![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
